
2-アミノ-5-フェニル-1,3-チアゾール-4-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is an organic compound with the molecular formula C13H14N4O2S . It is part of the 2-aminothiazoles class of organic medicinal compounds, which are used as starting materials for the synthesis of a diverse range of heterocyclic analogues .
Synthesis Analysis
The synthesis of 2-aminothiazole-4-carboxylate Schiff bases involves the reaction of Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and an aldehyde/ketone (0.05 mol) in absolute ethanol (30 mL). A few drops of glacial acetic acid are added, and the reaction mixture is stirred and refluxed for 12 hours .Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate has been characterized by FTIR and NMR (1H and 13C) .科学的研究の応用
抗ウイルス活性
2-アミノ-5-フェニル-1,3-チアゾール-4-カルボン酸エチル: 誘導体は、潜在的な抗ウイルス特性について研究されています。 インドール誘導体は、同様の構造モチーフを共有しており、インフルエンザAウイルスやその他のウイルスに対して阻害活性を示しています 。これは、チアゾール化合物がウイルスタンパク質またはRNAと相互作用する可能性のある誘導体に合成できることを示唆しており、新しい抗ウイルス薬の開発に向けた道筋を提供します。
抗がん特性
チアゾール環は、多くの抗がん剤に共通の特徴です。 研究によると、特定のチアゾール誘導体は、顕著な抗腫瘍活性を示す可能性があります 。2-アミノ-5-フェニル-1,3-チアゾール-4-カルボン酸エチルの構造を修飾することで、その有効性とがん細胞に対する選択性を高めることが可能です。
抗菌および抗真菌用途
チアゾール化合物、特に今回の化合物は、抗菌および抗真菌能力で知られています。 2-アミノチアゾール-4-カルボン酸構造におけるアミノ基の存在は、さまざまな細菌および真菌病原体に対する治療的役割を持つ複素環状アナログを合成する上で特に有望です .
抗炎症および鎮痛効果
チアゾール誘導体の抗炎症および鎮痛効果により、それらは新しい鎮痛薬の開発候補となります。 それらの作用機序は、しばしば炎症経路の調節に関与しており、2-アミノ-5-フェニル-1,3-チアゾール-4-カルボン酸エチルを出発点としてさらに探求することができます .
抗糖尿病活性
チアゾール誘導体は、抗糖尿病活性と関連付けられており、血中糖レベルの管理に使用できる可能性を示唆しています。 2-アミノ-5-フェニル-1,3-チアゾール-4-カルボン酸エチルの構造的特徴は、この活性を高めるように最適化でき、潜在的に糖尿病の新しい治療法につながります .
抗マラリア活性
チアゾールと構造的に関連するインドール誘導体は、抗マラリア特性を示しています。 これは、2-アミノ-5-フェニル-1,3-チアゾール-4-カルボン酸エチルがマラリア原虫を標的にするように修飾できる可能性があり、この壊滅的な病気に対する戦いに貢献することを示唆しています .
神経保護効果
チアゾール環は、多くの神経保護効果を持つ化合物に存在します。 2-アミノ-5-フェニル-1,3-チアゾール-4-カルボン酸エチルの研究では、アルツハイマー病やパーキンソン病などの病気において重要な神経細胞の損傷から保護する可能性を探求することができます .
作用機序
Target of Action
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is a derivative of 2-aminothiazoles, a significant class of organic medicinal compounds . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .
Mode of Action
The compound interacts with its target enzyme through protein-ligand interactions . It binds to the enzyme, thereby inhibiting its function . This interaction disrupts the synthesis of peptidoglycan, leading to the weakening of bacterial cell walls .
Biochemical Pathways
The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the peptidoglycan biosynthesis pathway . This disruption affects the structural integrity of bacterial cell walls, leading to their weakening and potential rupture . The downstream effects include the inhibition of bacterial growth and proliferation .
Result of Action
The compound has shown significant antibacterial and antifungal potential . It has demonstrated inhibitory potential against gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibited antifungal potential against Candida glabrata and Candida albicans .
生化学分析
Biochemical Properties
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial properties by inhibiting the activity of bacterial enzymes such as UDP-N-acetylmuramate/L-alanine ligase . This enzyme is crucial for the synthesis of peptidoglycan, a key component of the bacterial cell wall. By inhibiting this enzyme, ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate disrupts the integrity of the bacterial cell wall, leading to cell death. Additionally, this compound has been found to interact with various proteins involved in oxidative stress responses, thereby exhibiting antioxidant properties .
Cellular Effects
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate has been shown to affect various types of cells and cellular processes. In bacterial cells, this compound disrupts cell wall synthesis, leading to cell lysis and death . In mammalian cells, ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate has been observed to influence cell signaling pathways and gene expression. For instance, it can modulate the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to combat oxidative damage . Additionally, this compound has been found to affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of action of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate involves several key interactions at the molecular level. This compound binds to the active site of UDP-N-acetylmuramate/L-alanine ligase, inhibiting its activity and preventing the synthesis of peptidoglycan . This inhibition disrupts the bacterial cell wall, leading to cell death. Additionally, ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate can interact with proteins involved in oxidative stress responses, enhancing their activity and providing antioxidant protection . This compound may also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . In in vitro studies, the antimicrobial and antioxidant effects of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate have been shown to persist for several hours, but they diminish over time as the compound degrades . In in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate vary with different dosages in animal models. At low doses, this compound exhibits antimicrobial and antioxidant effects without causing significant toxicity . At higher doses, ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate can cause adverse effects, including cellular toxicity and oxidative damage . Threshold effects have been observed, with a clear dose-response relationship between the concentration of the compound and its biological activity . Toxic effects at high doses include liver and kidney damage, as well as alterations in blood chemistry .
Metabolic Pathways
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is involved in several metabolic pathways. This compound is metabolized by enzymes in the liver, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then interact with other enzymes and cofactors, leading to changes in metabolic flux and metabolite levels . Additionally, ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate can influence the activity of enzymes involved in oxidative stress responses, thereby modulating the cell’s ability to combat oxidative damage .
Transport and Distribution
Within cells and tissues, ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria . This localization is influenced by the compound’s chemical properties and its interactions with cellular transporters and binding proteins .
Subcellular Localization
The subcellular localization of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins involved in metabolic and oxidative stress responses . The localization of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These interactions are essential for the compound’s biological activity and its ability to modulate cellular processes .
特性
IUPAC Name |
ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-11(15)9-10(17-12(13)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBPADMTYAJYRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504105 |
Source


|
| Record name | Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77505-85-2 |
Source


|
| Record name | Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

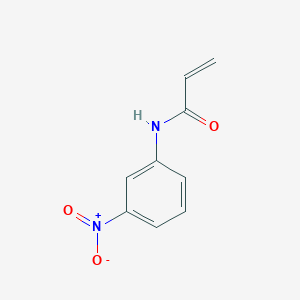
![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1315058.png)
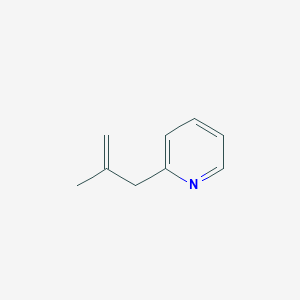
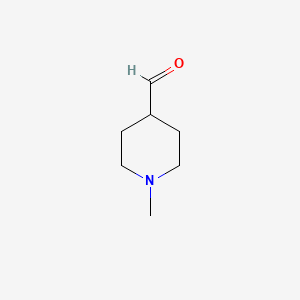
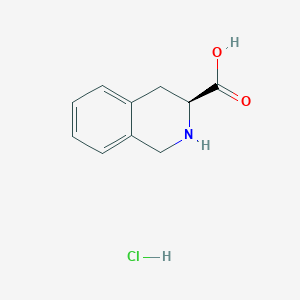


![4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B1315074.png)




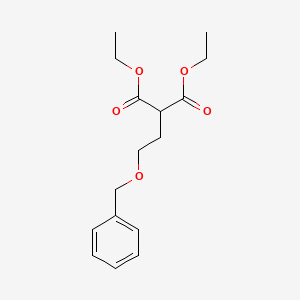
![5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1315092.png)